Evidence 1: Clinically Validated Chiral Building Block for a Phase 3 Glucokinase Activator
4-Propoxycyclohexan-1-amine, in its (1R,4R)-trans configuration, is the required chiral amine building block for the synthesis of cadisegliatin (TTP399, CAS 859525-02-3), a liver-selective glucokinase activator that has advanced to Phase 3 clinical testing (trial NCT06334133, CATT1) and received FDA Breakthrough Therapy Designation [1]. The target compound's propoxy-bearing cyclohexylamine moiety forms the trans-4-propoxycyclohexyl urea substructure within cadisegliatin, which is essential for the drug's pharmacological activity [2]. In contrast, the methoxy (4-methoxycyclohexan-1-amine, CAS 4342-46-5) and ethoxy (4-ethoxycyclohexan-1-amine, CAS 4342-49-8) analogs are predominantly employed as intermediates for glimepiride synthesis via the trans-4-methylcyclohexylamine or trans-4-alkoxycyclohexylamine routes, and have not been reported as components of any Phase 3 clinical candidate [3]. The butoxy analog (4-butoxycyclohexan-1-amine, CAS 178203-33-3) similarly lacks a clinical-stage pharmaceutical application. This represents a direct, application-level differentiation: the 4-propoxy analog is uniquely validated as the chiral precursor to an FDA-designated Breakthrough Therapy, whereas the methoxy, ethoxy, and butoxy analogs are limited to established generic drug intermediate pathways.
| Evidence Dimension | Clinical-stage pharmaceutical application of the 4-alkoxycyclohexylamine building block |
|---|---|
| Target Compound Data | 4-Propoxycyclohexan-1-amine: chiral precursor to cadisegliatin (TTP399); Phase 3 clinical trial (NCT06334133); FDA Breakthrough Therapy Designation for type 1 diabetes [1] |
| Comparator Or Baseline | 4-Methoxycyclohexan-1-amine: glimepiride intermediate only (no clinical-stage application as a direct building block). 4-Ethoxycyclohexan-1-amine: glimepiride intermediate only. 4-Butoxycyclohexan-1-amine: no clinical application reported [3] |
| Quantified Difference | Target compound has a validated Phase 3 clinical candidate application; comparator compounds have only generic drug intermediate applications (or none). |
| Conditions | Drug development context: pharmaceutical synthesis of glucokinase activator urea derivatives vs. sulfonylurea antidiabetic intermediates |
Why This Matters
Procurement of the propoxy analog enables access to a clinically de-risked, FDA-designated Breakthrough Therapy synthetic route, providing substantially higher translational value compared to methoxy/ethoxy analogs limited to generic glimepiride pathways.
- [1] Managed Healthcare Executive. Cadisegliatin, an Oral Drug For Type 1 Diabetes, Begins Phase 3 Trial. Published September 1, 2025. Reports cadisegliatin as a liver-selective glucokinase activator in Phase 3 (CATT1 trial), FDA Breakthrough Therapy designation. Available at: https://www.managedhealthcareexecutive.com/view/cadisegliatin-an-oral-drug-for-type-1-diabetes-begins-phase-3-trial View Source
- [2] DrugBank. Cadisegliatin. DrugBank DB18886. IUPAC: 2-((2-(3-cyclohexyl-3-((1r,4r)-4-propoxycyclohexyl)ureido)thiazol-5-yl)thio)acetic acid. Pharmacological classification: glucokinase activator; Phase 3 trial NCT06334133. Available at: https://go.drugbank.com/drugs/DB18886 View Source
- [3] Shanghai BALMXY Pharma Co Ltd. CN107573249B. Preparation method of trans-4-alkoxy cyclohexylamine. Filed 2017-09-25. Describes trans-4-alkoxycyclohexylamine as a pharmaceutical intermediate for the antidiabetic drug glimepiride. Available at: https://patents.google.com/patent/CN107573249B/en View Source
